molecular formula C6H6ClN5 B11909063 4-Chloro-3-methyl-3H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 848697-06-3

4-Chloro-3-methyl-3H-pyrazolo[3,4-d]pyrimidin-6-amine

Katalognummer: B11909063
CAS-Nummer: 848697-06-3
Molekulargewicht: 183.60 g/mol
InChI-Schlüssel: VTRSYEBCVYXABP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-3-methyl-3H-pyrazolo[3,4-d]pyrimidin-6-amine is a versatile chemical intermediate in medicinal chemistry, serving as a privileged scaffold for the development of novel kinase inhibitors. Its core structure acts as a bioisostere of the adenine moiety of ATP, allowing it to compete effectively for binding in the catalytic sites of various oncogenic kinases . This compound is a key precursor in synthesizing targeted therapeutic agents, and its derivatives have demonstrated potent in vitro antiproliferative activities against a range of human cancer cell lines, including breast (MCF-7), colorectal (HCT-116), and liver (HepG-2) carcinomas . Research focused on this chemical class has identified promising compounds with significant inhibitory activity against critical cancer targets. These include Epidermal Growth Factor Receptor (EGFR) , both wild-type and mutant (T790M) forms, which are implicated in treatment-resistant non-small cell lung cancer , as well as Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle , and TNF Receptor Associated Protein 1 (TRAP1) , a mitochondrial molecular chaperone . The 4-chloro group on the pyrimidine ring provides a reactive site for functionalization with various amines and other nucleophiles, enabling structure-activity relationship (SAR) studies and the optimization of drug-like properties such as metabolic stability . This product is intended for research and development purposes in a laboratory setting only.

Eigenschaften

CAS-Nummer

848697-06-3

Molekularformel

C6H6ClN5

Molekulargewicht

183.60 g/mol

IUPAC-Name

4-chloro-3-methyl-3H-pyrazolo[3,4-d]pyrimidin-6-amine

InChI

InChI=1S/C6H6ClN5/c1-2-3-4(7)9-6(8)10-5(3)12-11-2/h2H,1H3,(H2,8,9,10)

InChI-Schlüssel

VTRSYEBCVYXABP-UHFFFAOYSA-N

Kanonische SMILES

CC1C2=C(N=C(N=C2Cl)N)N=N1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methyl-3H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-methyl-1H-pyrazole-5-carboxamide with formamide under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, including 4-Chloro-3-methyl-3H-pyrazolo[3,4-d]pyrimidin-6-amine, exhibit significant cytotoxic effects against various cancer cell lines. A study reported the following IC₅₀ values for different cell lines:

Cell LineIC₅₀ (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0

These findings suggest that this compound could serve as a lead for developing new anticancer agents by targeting specific signaling pathways involved in tumor growth and survival .

Antimicrobial Properties

Some derivatives of pyrazolo[3,4-d]pyrimidine have shown efficacy against bacterial strains, indicating potential use as antimicrobial agents. The structural characteristics of these compounds suggest they may inhibit bacterial growth through various mechanisms .

Anti-inflammatory Effects

The compound's structure implies possible anti-inflammatory properties, potentially through the modulation of pro-inflammatory cytokines. This aspect is being explored for its therapeutic implications in inflammatory diseases .

Visceral Leishmaniasis Treatment

A significant application of pyrazolo[3,4-d]pyrimidine derivatives is their development as treatments for visceral leishmaniasis, a disease caused by protozoan parasites. Research has identified a series of compounds based on the pyrazolo[3,4-d]pyrimidine scaffold that demonstrated oral efficacy in mouse models. These compounds showed promising results in reducing parasite load and improving survival rates .

Sigma-1 Receptor Ligands

Another application involves the synthesis of pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands. These compounds are being studied for their potential neuroprotective effects and implications in treating neurodegenerative disorders .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives share structural similarities but differ in substituents, leading to varied pharmacological profiles. Below is a detailed comparison:

Structural and Functional Analogues

Compound Name Substituents Key Biological Activities Synthesis Method References
4-Chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine - Cl at C4
- CH₃ at C6
- Ph at N1
Intermediate for Schiff base synthesis; no direct activity reported Chlorination of precursor with POCl₃
4c Pyrazolo[3,4-d]pyrimidine derivative - Cl at C4
- Variable aryl/alkyl groups
Src/Fyn kinase inhibition; apoptosis induction (50–70% viability reduction at 10 µM) Microwave-assisted condensation
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine - Cl at C4
- CH₃ at N1
- NH₂ at C6
Antimicrobial activity; intermediate for further functionalization Nucleophilic substitution
6-Chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - Cl at C6
- OCH₃-Ph at C4
- CH₃ at N1
Anticancer activity (specific targets unreported) Multi-step substitution
4-Chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine - Cl at C4
- Ph at N1 and C6
- Dihydro core
Unspecified biological activity; structural novelty Chlorination followed by aryl amine coupling

Key Findings

Positional Effects of Substituents :

  • The chloro group at C4 is critical for kinase inhibition, as seen in the 4c compound’s interaction with Fyn kinase .
  • Methyl groups at C3 or N1 enhance metabolic stability but may reduce solubility compared to bulkier aryl groups .

Biological Activity Trends :

  • Antimicrobial Activity : Derivatives with simple alkyl/aryl groups (e.g., 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine) show broad-spectrum efficacy, likely due to membrane disruption .
  • Anticancer Activity : Bulkier substituents (e.g., 4-methoxyphenyl in ) improve target specificity but require higher doses for efficacy compared to the 4c compound .

Synthetic Accessibility :

  • Microwave-assisted synthesis (e.g., 4c compound) reduces reaction times from hours to minutes .
  • PEG-400 as a solvent improves yields in dihydro-pyrazolo[3,4-d]pyrimidine derivatives .

Biologische Aktivität

4-Chloro-3-methyl-3H-pyrazolo[3,4-d]pyrimidin-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent, mechanisms of action, and structure-activity relationships (SAR).

The compound has the following chemical properties:

PropertyValue
Molecular Formula C6H6ClN5
Molar Mass 183.6 g/mol
Density 1.638 g/cm³ (predicted)
Boiling Point 487.6 °C (predicted)
pKa 10.72 (predicted)

These properties suggest that the compound has a stable structure conducive to biological activity.

Anticancer Properties

Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit promising anticancer activities. For instance, compounds similar to this compound were evaluated against various cancer cell lines:

  • Lung Carcinoma: Significant growth inhibition was observed in HOP-92 and NCI-H460 cell lines with growth inhibition percentages (GI%) of 71.8 and 66.12, respectively.
  • Renal Carcinoma: The renal cancer cell line ACHN showed a GI% of 66.02.
  • Central Nervous System Tumors: The SNB-75 carcinoma cell line exhibited a GI% of 69.53 for certain derivatives .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes and pathways associated with cell proliferation and survival:

  • CDK2 Inhibition: Compounds derived from pyrazolo[3,4-d]pyrimidine have shown significant inhibitory effects on cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation.
  • TRKA Inhibition: Some derivatives also inhibit tropomyosin receptor kinase A (TRKA), involved in neurotrophic signaling pathways.

In vitro studies indicated that specific derivatives led to cell cycle arrest at the G0–G1 phase and induced apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is influenced by their structural modifications. For example:

  • Substituents at the C6 position significantly enhance enzyme binding affinity.
  • The introduction of halogen groups (like chlorine) has been correlated with increased potency against various cancer cell lines.

A comparative analysis of binding affinities has shown that variations in substituents can lead to substantial differences in biological activity, as illustrated in the following table:

CompoundR GroupIC50 (µM) against CDK2
Compound AMethyl11.70
Compound BEthyl19.92
Compound CChloromethyl5.00

This table demonstrates how different substituents can significantly affect the inhibitory potency of these compounds against CDK2.

Case Study 1: Antitumor Efficacy in Xenograft Models

In vivo studies using xenograft mouse models for pancreatic ductal adenocarcinoma (PDAC) demonstrated that certain pyrazolo[3,4-d]pyrimidine derivatives significantly reduced tumor growth compared to control groups. The most potent compounds resulted in tumor size reductions by over 50% within a treatment period of four weeks .

Case Study 2: Sigma-1 Receptor Ligands

Research has indicated that some derivatives act as sigma-1 receptor ligands, which are implicated in various neurodegenerative diseases and cancers. These compounds exhibited high binding affinities and showed potential for therapeutic applications beyond oncology, suggesting a broader spectrum of biological activity .

Q & A

Q. Advanced

  • Microsomal Stability : Incubate with human liver microsomes (HLM) to calculate intrinsic clearance (Clᵢₙₜ) .
  • Plasma Protein Binding : Use equilibrium dialysis to assess free fraction (target: >10%) .
  • Pharmacokinetics (PK) : Rodent studies measure Cₘₐₓ, t₁/₂, and AUC after oral dosing. reports t₁/₂ = 4h in mice .

What are the key challenges in maintaining stability during synthesis and storage?

Q. Basic

  • Hydrolysis : The chloro group is susceptible to nucleophilic attack. Store under inert gas (N₂) at −20°C .
  • Oxidation : Antioxidants (e.g., BHT) prevent degradation of the pyrimidine ring .
  • Crystallization : Use ethanol/water mixtures to obtain stable polymorphs .

How are control experiments designed to differentiate on-target vs. off-target effects in cellular assays?

Q. Advanced

  • Rescue Experiments : Overexpress target kinases (e.g., ALK) to reverse compound effects .
  • CRISPR Knockouts : Validate specificity using kinase-deficient cell lines .
  • Proteome Profiling : Use mass spectrometry to identify off-target protein binding .

What computational modeling techniques predict binding modes with kinase targets?

Q. Advanced

  • Docking Studies : AutoDock Vina or Schrödinger Glide model interactions with kinase ATP pockets (e.g., ALK L1198M mutant) .
  • MD Simulations : GROMACS assesses binding stability over 100-ns trajectories .
  • Free Energy Calculations : MM-PBSA quantifies contributions of substituents to binding affinity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.